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Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory

concentration (IC50) of Cisplatin in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method

to assess cell viability and metabolic activity.[1] This protocol details reagent preparation, step-

by-step procedures for both adherent and suspension cells, data analysis for IC50 calculation,

and troubleshooting guidelines. Additionally, it includes a summary of reported Cisplatin IC50

values for various cancer cell lines to serve as a reference for initiating experiments.

Introduction
Cisplatin is a cornerstone chemotherapeutic agent used in the treatment of a wide array of

solid tumors, including those of the head and neck, lung, ovaries, and testes.[2] Its cytotoxic

effect is primarily mediated by its ability to form DNA adducts, which subsequently triggers

apoptosis. Determining the IC50 value, the concentration of a drug that inhibits a biological

process by 50%, is a critical step in preclinical drug development and for understanding the

chemosensitivity of different cancer cell types.[3]

The MTT assay is a reliable and high-throughput method for assessing cell viability.[4] The

principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt

MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in
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metabolically active cells.[5] The amount of formazan produced is directly proportional to the

number of viable cells. This formazan is then solubilized, and its concentration is determined by

measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.

This application note provides a detailed protocol for utilizing the MTT assay to determine the

IC50 of Cisplatin, offering researchers a standardized procedure to obtain reproducible and

accurate results.

Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are

only active in living cells. This process is illustrated in the signaling pathway diagram below.
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Principle of the MTT Assay

MTT (Yellow, Water-Soluble)

Mitochondrial Dehydrogenases
(in viable cells)

Reduction

Formazan (Purple, Insoluble)

Solubilization Solution
(e.g., DMSO)

Dissolution

Spectrophotometric Measurement
(570 nm)

Click to download full resolution via product page

Caption: Mechanism of the MTT assay.

Materials and Reagents
Cancer cell line of interest

Cisplatin (lyophilized powder)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
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Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent (e.g., 0.1% NP40 in

isopropanol with 4 mM HCl)

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine

Serum (FBS) and antibiotics

Serum-free cell culture medium

96-well flat-bottom sterile microplates

Multichannel pipette

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength

of 630 nm recommended)

Humidified incubator (37°C, 5% CO2)

Orbital shaker

Experimental Protocols
Reagent Preparation

MTT Stock Solution (5 mg/mL):

Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

Vortex or sonicate to ensure complete dissolution.

Sterilize the solution by filtering through a 0.22 µm filter.

Store the stock solution at -20°C, protected from light. It is stable for at least 6 months

under these conditions.

Cisplatin Stock Solution:
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Prepare a high-concentration stock solution of Cisplatin in a suitable solvent (e.g., 0.9%

saline or DMSO, depending on the manufacturer's instructions).

Further dilute the stock solution in serum-free medium to prepare a series of working

concentrations. Serial dilutions are recommended to cover a broad range of

concentrations (e.g., from 0.1 µM to 100 µM).

Solubilization Solution:

DMSO: Use directly.

Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.

Experimental Workflow
The general workflow for determining the IC50 of Cisplatin using the MTT assay is depicted

below.
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Experimental Workflow for Cisplatin IC50 Determination

Preparation

Treatment

MTT Assay

Data Analysis

1. Seed Cells in 96-well Plate

2. Incubate (24h) for Adherence

3. Add Serial Dilutions of Cisplatin

4. Incubate (24-72h)

5. Add MTT Solution

6. Incubate (3-4h)

7. Add Solubilization Solution

8. Shake to Dissolve Formazan

9. Read Absorbance at 570 nm

10. Calculate IC50 Value

Click to download full resolution via product page

Caption: Step-by-step workflow of the MTT assay.
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Protocol for Adherent Cells
Cell Seeding: Harvest cells in their exponential growth phase and determine the cell count.

Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000

cells/well) in 100 µL of complete medium. It is advisable to perform a cell titration experiment

to determine the optimal seeding density for your specific cell line.

Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2

incubator to allow the cells to attach.

Cisplatin Treatment: After 24 hours, carefully aspirate the medium and replace it with 100 µL

of fresh medium containing serial dilutions of Cisplatin. Include a vehicle control (medium

with the same concentration of Cisplatin solvent) and a blank control (medium only).

Incubation with Cisplatin: Incubate the plate for the desired treatment period (e.g., 24, 48, or

72 hours).

MTT Addition: After the treatment period, carefully remove the medium and add 50 µL of

serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan

crystals. Add 150 µL of DMSO or another suitable solubilizing agent to each well.

Shaking: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution

of the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for Suspension Cells
Cell Seeding: Seed the cells at an optimal density in a 96-well plate in 100 µL of complete

medium.

Cisplatin Treatment: Add 10 µL of the different Cisplatin concentrations to the respective

wells.
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Incubation with Cisplatin: Incubate the plate for the desired treatment period (e.g., 24, 48, or

72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

Incubation for Formazan Formation: Incubate for 3-4 hours at 37°C.

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and

formazan crystals.

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the pellet. Add

150 µL of DMSO or another solubilizing agent and resuspend the pellet by gentle pipetting.

Shaking: Shake the plate for 15 minutes.

Absorbance Measurement: Measure the absorbance at 570 nm.

Data Presentation and Analysis
Representative Cisplatin IC50 Values
The IC50 of Cisplatin can vary significantly between different cell lines and even within the

same cell line under different experimental conditions (e.g., seeding density, incubation time).

The following table provides a summary of reported Cisplatin IC50 values for several common

cancer cell lines to serve as a starting point for designing experiments.
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Cell Line Cancer Type
Incubation
Time (h)

Reported IC50
(µM)

Reference(s)

A549 Lung Carcinoma 24 16.48

A549 Lung Carcinoma 48 7.49

A549 Lung Carcinoma 72 9.79

MCF-7
Breast

Adenocarcinoma
Not Specified 0.65 - 33.58

HeLa
Cervical

Adenocarcinoma
24 25.5

HeLa
Cervical

Adenocarcinoma
48 7.7

HepG2
Hepatocellular

Carcinoma
24 10

HepG2
Hepatocellular

Carcinoma
48 7.7

HT-29
Colorectal

Adenocarcinoma
48 ~6.3

U-87 MG Glioblastoma 24 9.5

PC-3
Prostate

Adenocarcinoma
48 0.18 - 98.21

Note: These values are for guidance only. It is crucial to determine the IC50 experimentally for

your specific cell line and conditions.

IC50 Calculation
Corrected Absorbance: Subtract the average absorbance of the blank wells from the

absorbance of all other wells.

Percentage of Cell Viability: Calculate the percentage of cell viability for each Cisplatin
concentration using the following formula:
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% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the

Cisplatin concentration.

IC50 Determination: The IC50 value can be determined from the dose-response curve by

identifying the concentration at which there is 50% cell viability. This is often done using non-

linear regression analysis with software such as GraphPad Prism or by using the linear

equation from a trendline in Excel.

Troubleshooting
Issue Possible Cause(s) Solution(s)

High Background Absorbance

- Contamination of reagents or

medium.- Phenol red in the

medium can interfere.

- Use fresh, sterile reagents.-

Use phenol red-free medium

for the MTT incubation step.

Low Signal

- Suboptimal cell number.-

Insufficient incubation time with

MTT.

- Optimize cell seeding

density.- Increase MTT

incubation time.

Inconsistent Results

- Uneven cell seeding.-

Incomplete dissolution of

formazan crystals.

- Ensure a single-cell

suspension before seeding.-

Increase shaking time or gently

pipette to ensure complete

solubilization.

Unexpected Increase in

Absorbance at High Drug

Concentrations

- The compound may directly

reduce MTT.

- Include a control with the

compound and MTT in cell-free

medium to check for direct

reduction.

Conclusion
The MTT assay is a robust and versatile method for determining the cytotoxic effects of

chemotherapeutic agents like Cisplatin. By following a standardized protocol and carefully

optimizing experimental parameters, researchers can obtain reliable and reproducible IC50

values. This information is invaluable for the screening of potential anticancer drugs,
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understanding mechanisms of drug resistance, and advancing cancer research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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